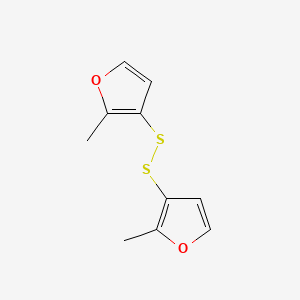
Bis(2-methyl-3-furyl)disulfide
概要
説明
ビス(2-メチル-3-フリル)ジスルフィド: は、分子式C10H10O2S2 の化学化合物です。これはフラン類に属し、ジスルフィド結合で連結された2つの2-メチル-3-フリル基の存在を特徴としています。 この化合物は、特に食品に肉のような香りを付与する香料としての役割で知られています .
作用機序
分子標的と経路: ビス(2-メチル-3-フリル)ジスルフィドは、チオール基を含むタンパク質や酵素との相互作用を通じてその効果を発揮します。ジスルフィド結合は酸化還元反応を起こし、タンパク質チオールとの混合ジスルフィドを形成することができます。 この相互作用は、酸化還元感受性酵素やシグナル伝達経路の活性を調節することができます .
結合機構: この化合物は、水素結合、疎水性相互作用、ファンデルワールス力を通じて標的と相互作用します。 これらの相互作用は、pHや環境中の他の分子の存在によって影響を受けます .
生化学分析
Biochemical Properties
Bis(2-methyl-3-furyl)disulfide is involved in various biochemical reactions, particularly those related to flavor and aroma production. It interacts with several enzymes and proteins, including those involved in the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. This reaction involves the interaction of amino acids and reducing sugars, leading to the formation of complex flavor compounds. This compound is one of the key products of this reaction, contributing to the characteristic flavor of cooked meat .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with oral mucin, a glycoprotein found in saliva, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can alter the perception of flavor and aroma in the mouth . Additionally, this compound can induce secondary structural changes in mucin, further influencing its function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound has been shown to form complexes with oral mucin, influencing the release and perception of meat flavor in the mouth . The binding constants of this compound to mucin vary with pH levels, indicating a pH-dependent interaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of flavor perception and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance flavor perception without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation or damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to flavor and aroma production. It is a product of the Maillard reaction and can interact with various enzymes and cofactors involved in this process. The compound can also influence metabolic flux and metabolite levels, contributing to the overall flavor profile of cooked foods .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. For example, this compound can bind to oral mucin, affecting its distribution and the perception of flavor in the mouth .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
準備方法
合成経路と反応条件: ビス(2-メチル-3-フリル)ジスルフィドは、2-メチル-3-フランチオールと酸化剤との反応によって合成できます。 この反応は、通常、過酸化水素またはヨウ素を酸化剤として使用し、制御された条件下でジスルフィド結合を形成します .
工業的製造方法: 工業的な設定では、ビス(2-メチル-3-フリル)ジスルフィドの製造には、一貫した品質と収率を確保するために、連続フローリアクターを使用する場合があります。 反応条件は、高純度を達成し、副生成物を最小限に抑えるように最適化されています .
化学反応の分析
反応の種類:
酸化: ビス(2-メチル-3-フリル)ジスルフィドは、酸化されてスルホキシドとスルホンを形成することができます。
還元: これは、水素化ホウ素ナトリウムなどの還元剤を使用して、2-メチル-3-フランチオールに還元することができます。
一般的な試薬と条件:
酸化: 過酸化水素、ヨウ素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
形成される主要な生成物:
酸化: スルホキシド、スルホン。
還元: 2-メチル-3-フランチオール。
科学研究への応用
化学: ビス(2-メチル-3-フリル)ジスルフィドは、ジスルフィド結合の形成と切断の研究におけるモデル化合物として使用されます。 これは、他の硫黄含有有機化合物の合成にも使用されています .
生物学: 生物学的研究では、ビス(2-メチル-3-フリル)ジスルフィドは、タンパク質や酵素、特に酸化還元反応に関与するタンパク質や酵素との相互作用について研究されています .
医学: この化合物は、抗酸化剤としての役割や酸化還元感受性シグナル伝達経路を調節する能力など、潜在的な治療用途について調査されています .
産業: ビス(2-メチル-3-フリル)ジスルフィドは、食品産業で広く使用されており、さまざまな食品に肉のような香りを高める香料として使用されています。 また、香水やその他の香りのよい製品に硫黄系と風味のある香りを作り出すために、香料産業でも使用されています .
科学的研究の応用
Chemistry: Bis(2-methyl-3-furyl)disulfide is used as a model compound in studies of disulfide bond formation and cleavage. It is also employed in the synthesis of other sulfur-containing organic compounds .
Biology: In biological research, this compound is studied for its interactions with proteins and enzymes, particularly those involved in redox reactions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate redox-sensitive signaling pathways .
Industry: this compound is widely used in the food industry as a flavoring agent to enhance the meat-like aroma of various food products. It is also used in the fragrance industry to create sulfurous and savory notes in perfumes and other scented products .
類似化合物との比較
類似化合物:
- ビス(2-メチル-3-フリル)ジスルフィド
- 3,3'-ジチオ-2,2'-ジメチルジフラン
- 2-メチル-3-フリルジスルフィド
独自性: ビス(2-メチル-3-フリル)ジスルフィドは、独自の構造のために独特の肉のような香りを与えるため、他に類を見ません。 酸化、還元、置換などのさまざまな化学反応を起こすことができるため、研究と産業の両方の用途で汎用性の高い化合物となっています .
特性
IUPAC Name |
2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFENKFSKIFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSC2=C(OC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047673 | |
| Record name | Bis(2-methyl-3-furyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; roast, meaty aroma | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
277.00 to 280.00 °C. @ 760.00 mm Hg | |
| Record name | 3,3'-Dithiobis[2-methylfuran] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.146-1.154 | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28588-75-2 | |
| Record name | Bis(2-methyl-3-furyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methyl-3-furyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 3,3'-dithiobis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methyl-3-furyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiobis[2-methylfuran] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-METHYL-3-FURYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3'-Dithiobis[2-methylfuran] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-methyl-3-furyl)disulfide form in food?
A2: this compound primarily originates from the thermal degradation of thiamine (Vitamin B1) during food processing [, ]. It can also form through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during heating [, ]. For instance, in cooked ham, its formation is attributed to the Maillard reaction between sulfur-containing amino acids like cysteine or methionine with reducing sugars [].
Q2: Can the formation of this compound be controlled in food?
A3: Yes, research suggests that the formation of this compound can be influenced by controlling the levels of its precursors and adjusting processing conditions. For example, in citrus juices, limiting thermal degradation of thiamine can minimize the formation of this compound, which can negatively impact flavor [].
Q3: What is the chemical structure of this compound?
A3: this compound consists of two 2-methyl-3-furyl groups linked by a disulfide (S-S) bond.
Q4: How stable is the disulfide bond in this compound?
A5: The disulfide bond in this compound can be cleaved under certain conditions. Studies have shown that heating in the presence of hydrogen donors or antioxidants like BHT can lead to the formation of 2-methyl-3-furanthiol []. Hydrolysis in water can also break the disulfide bond, releasing thiols [].
Q5: Does this compound exhibit any antioxidant properties?
A6: While this compound itself doesn't appear to have strong antioxidant activity, its related compound, 2-methyl-3-furanthiol, formed through the disulfide bond cleavage, exhibits potent antioxidant properties []. It inhibits lipid peroxidation and scavenges tyrosyl radicals [].
Q6: What analytical techniques are commonly employed to identify and quantify this compound in food matrices?
A6: Various techniques are used for analyzing this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): A versatile technique for separating and identifying volatile compounds, including this compound, in complex mixtures [, , , , ].
- Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with human sensory evaluation, allowing researchers to correlate specific aromas with individual compounds eluting from the GC column [, , ].
- Solid-Phase Microextraction (SPME): A simple and solvent-free extraction technique used to concentrate volatile compounds from a sample before GC analysis [, , ].
- Aroma Extract Dilution Analysis (AEDA): This technique helps identify the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and determining the flavor dilution factor at which a specific odor is no longer perceptible [, , ].
Q7: What are the potential research avenues for this compound?
A7: Further research on this compound could explore:
Q8: Are there any known applications of this compound beyond the food industry?
A9: While predominantly studied in the context of food flavor, its potential applications in other areas like fragrance development and pharmaceutical formulations are worth exploring. For instance, its role as a potential flavoring agent in chicken flavor seasoning powder is being explored [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
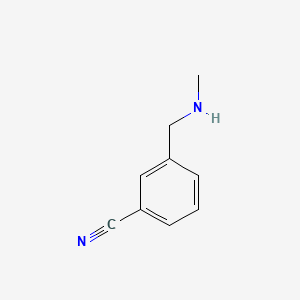
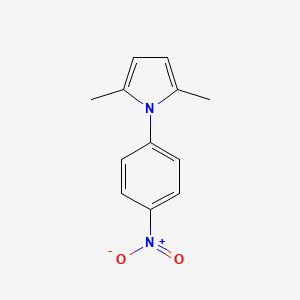
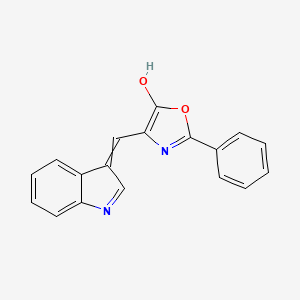
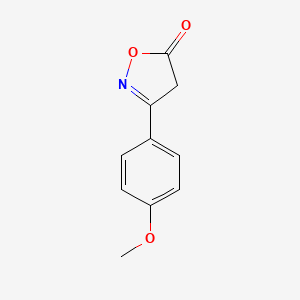
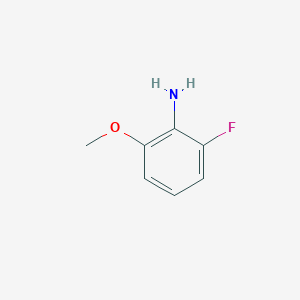
![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)
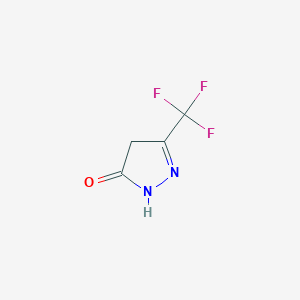
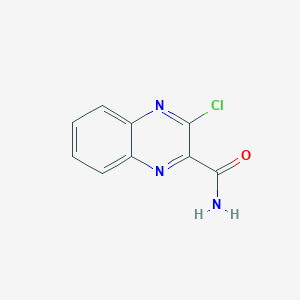
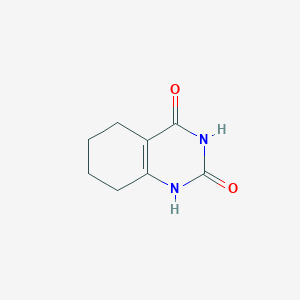
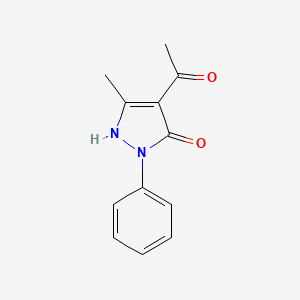
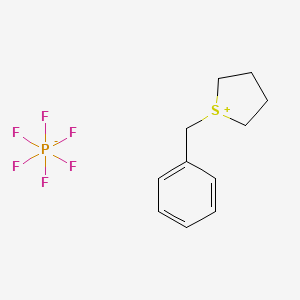
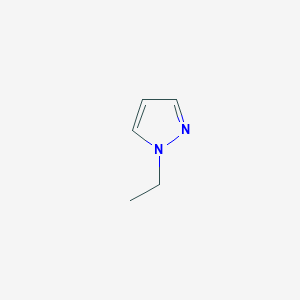
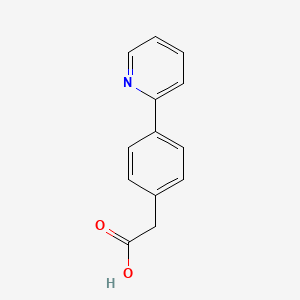
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)
